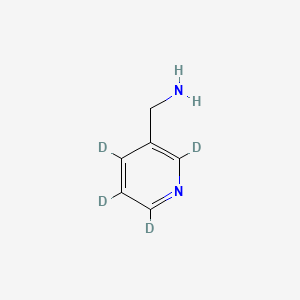

3-(Aminomethyl)pyridine-2,4,5,6-d4

Description

BenchChem offers high-quality 3-(Aminomethyl)pyridine-2,4,5,6-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)pyridine-2,4,5,6-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661781 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-00-9 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-(Aminomethyl)pyridine-2,4,5,6-d4

[1]

Executive Summary

3-(Aminomethyl)pyridine-2,4,5,6-d4 (also known as 3-Picolylamine-d4 ) is a highly specialized stable isotope-labeled analog of 3-(aminomethyl)pyridine. It functions primarily as an Internal Standard (IS) in the quantitative analysis of biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating four deuterium atoms on the pyridine ring, this compound retains the chromatographic behavior of the analyte while providing a distinct mass shift (+4 Da). This shift eliminates cross-interference during mass detection, ensuring precision in pharmacokinetic (PK) and toxicokinetic (TK) assays for drugs containing the 3-picolyl moiety, such as certain PARP inhibitors and kinase inhibitors.

Section 1: Chemical Identity & Structural Analysis

Structural Specifications

The defining feature of this isotopologue is the substitution of protium (

Dot Diagram: Chemical Structure Representation

Physicochemical Properties

The deuterated form exhibits physical properties nearly identical to the unlabeled parent, with slight variations in density and vibrational spectra due to the kinetic isotope effect (KIE).

| Property | Data (Parent: 3-Picolylamine) | Data (Deuterated: d4-Analog) |

| CAS Number | 3731-52-0 | 1020719-00-9 |

| Formula | C | C |

| Molecular Weight | 108.14 g/mol | 112.17 g/mol |

| Appearance | Clear, colorless to light yellow liquid | Clear, colorless to light yellow liquid |

| Boiling Point | 73–74 °C (1 mmHg) | ~73–74 °C (1 mmHg) |

| pKa (Predicted) | 8.34 (Conjugate acid) | ~8.36 (Slight secondary isotope effect) |

| Solubility | Water, Methanol, DMSO, Chloroform | Water, Methanol, DMSO, Chloroform |

Note: The +4 Da mass shift is critical for resolving the IS from the analyte (M+0) and its naturally occurring isotopes (M+1, M+2) in mass spectrometry.

Section 2: Synthesis & Isotopic Purity

Retrosynthetic Strategy

High isotopic purity (>98% D) is required to prevent "crosstalk" (unlabeled impurities contributing to the analyte signal). The most robust synthesis involves the reduction of a pre-deuterated nitrile precursor.

Workflow: Synthesis from Perdeuterated Pyridine

Critical Process Parameters

-

Source of Deuterium: The deuterium atoms are introduced at the pyridine ring stage (Pyridine-d5).

-

Side Chain Integrity: Using Lithium Aluminum Hydride (LiAlH

) rather than LiAlD -

Purification: The amine is prone to oxidation. Final purification typically involves distillation under reduced pressure or formation of the hydrochloride salt (HCl) for enhanced stability.

Section 3: Analytical Applications (DMPK)

Role as Internal Standard (IS)

In drug metabolism and pharmacokinetics (DMPK), 3-(Aminomethyl)pyridine-d4 is the "gold standard" IS for quantifying drugs that release 3-picolylamine upon metabolism or contain the moiety intact.

Mechanism of Error Correction:

-

Matrix Effects: Biological matrices (plasma, urine) contain phospholipids that suppress ionization. Since the d4-analog co-elutes with the analyte, it experiences the exact same suppression.

-

Normalization: The ratio of Analyte Area / IS Area remains constant, correcting for injection variability and ionization efficiency.

Mass Spectrometry Protocol (MRM Transition)

When setting up a Multiple Reaction Monitoring (MRM) method, the following transitions are typical.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Loss Fragment |

| Analyte (d0) | 109.1 [M+H] | 92.1 [M+H - NH | Ammonia (-17) |

| IS (d4) | 113.1 [M+H] | 96.1 [M+H - NH | Ammonia (-17) |

Technical Insight: The fragmentation of the primary amine often involves the loss of ammonia (NH

). Since the deuterium is on the ring, the neutral loss remains NH(17 Da), and the product ion retains the +4 Da shift (92 vs 96), maintaining specificity.

Section 4: Handling, Stability, & Protocols

Stability & Storage[2]

-

Air Sensitivity: Primary amines absorb CO

from the air to form carbamates. -

Oxidation: The pyridine ring is stable, but the aminomethyl group can oxidize to the aldehyde or carboxylic acid over time.

-

Storage Condition: Store at -20°C under an inert atmosphere (Argon or Nitrogen). If available as the HCl salt, it is hygroscopic; store with desiccant.

Stock Solution Preparation Protocol

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation.

-

Weighing: Weigh accurately into a tared amber glass vial.

-

Correction Factor: If using the HCl salt (MW ~185.1 vs 112.17), apply the gravimetric factor:

.

-

-

Dissolution: Dissolve in Methanol or Acetonitrile:Water (50:50) . Avoid pure water for long-term storage to prevent microbial growth.

-

Sonication: Sonicate for 2 minutes to ensure complete dissolution.

-

Aliquot: Dispense into single-use aliquots (e.g., 100 µL) and freeze at -80°C. Do not refreeze after thawing.

References

Synthesis Pathways for Deuterated 3-(Aminomethyl)pyridine Derivatives

Executive Summary: The Deuterium Switch

In modern drug discovery, the "deuterium switch"—replacing specific hydrogen atoms with deuterium (

The primary metabolic liability in this scaffold is oxidative deamination at the methylene bridge (

This guide details three distinct synthesis pathways to access deuterated 3-(aminomethyl)pyridine, ranging from high-isotopic-purity laboratory methods to scalable process routes.

Strategic Analysis: Metabolic Soft Spots

Before selecting a synthesis route, one must identify the required deuteration pattern.

- -d2-3-(aminomethyl)pyridine: The critical target for blocking oxidative deamination.

-

Ring-Deuterated Analogs: Useful for blocking aromatic oxidation or lowering the overall metabolic burden.

Visualization: Metabolic Rationale

The following diagram illustrates the metabolic blockade achieved by deuteration.

Figure 1: Deuteration at the methylene position significantly retards oxidative deamination via the Kinetic Isotope Effect.

Synthesis Pathway A: Nitrile Reduction (The Gold Standard)

Target:

This is the preferred pathway for discovery-stage synthesis. It guarantees high isotopic incorporation (>98% D) at the methylene position because the carbon atom of the nitrile is fully reduced by the deuteride source.

Reaction Scheme

Detailed Protocol

Safety:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Reagent Prep: Charge the flask with

(1.5 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath. -

Addition: Dissolve 3-cyanopyridine (1.0 equiv) in anhydrous THF. Add dropwise to the

suspension over 30 minutes. Note: Exothermic reaction.[1] -

Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC or LCMS (looking for mass shift M+2).

-

Fieser Quench (Critical): Cool to 0°C. For every

grams of -

Isolation: Warm to room temperature and stir for 15 minutes until a granular white precipitate forms (Lithium/Aluminum salts). Filter through a Celite pad.[2]

-

Purification: Dry the filtrate over

, concentrate in vacuo. Distillation (reduced pressure) or amine-functionalized silica chromatography is recommended for high purity.

Pathway B: Reductive Amination (Scalable Route)

Target:

This route is milder and tolerates other reducible functional groups (e.g., esters, halides) on the pyridine ring that might not survive

Workflow

-

Imine Formation: Condense Nicotinaldehyde with Ammonium Acetate (

) in Methanol to form the imine in situ. -

Deuteride Transfer: Add

(0.7 equiv) and stir at room temperature. -

Result: This typically yields the

-d1 product if done in protic solvents due to exchange, or

Constraint: Lower isotopic purity compared to Pathway A due to potential proton exchange at the imine stage if non-deuterated solvents are used.

Pathway C: Ring Deuteration (H/D Exchange)

Target: Perdeuterated pyridine ring Method: Heterogeneous Catalysis

To deuterate the aromatic ring (positions 2, 4, 5, 6), H/D exchange is the most efficient method.

-

Catalyst: 10% Pd/C or Pt/C.

-

Solvent:

. -

Conditions: High temperature (150–180°C) and pressure (Hydrogenator/Autoclave).

-

Mechanism: The metal catalyst activates the aromatic C-H bonds, allowing exchange with the

solvent pool.

This method can be combined with Pathway A: Step 1: Exchange ring protons on 3-cyanopyridine. Step 2: Reduce nitrile with

Decision Matrix & Workflow Visualization

The following Graphviz diagram outlines the decision logic for selecting the appropriate synthesis pathway based on project needs.

Figure 2: Decision matrix for selecting the optimal synthesis pathway based on structural requirements and chemical sensitivity.

Quality Control & Data Analysis

Verification of deuterium incorporation is non-negotiable.

Quantitative Analysis Table

| Method | Parameter to Monitor | Acceptance Criteria |

| 1H-NMR | >98% disappearance of the CH2 peak relative to aromatic protons. | |

| 13C-NMR | Signal will split into a quintet (coupling with D) and shift upfield. | |

| HRMS | Molecular Ion ( | Mass shift of +2.012 Da (for d2) vs. standard. |

Calculation of % Deuteration

Using 1H-NMR integration:

References

-

FDA Center for Drug Evaluation and Research. (2017). NDA Approval: Deutetrabenazine (AUSTEDO). Retrieved from [Link]

- Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713–743.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard protocols for Nitrile Reduction).

- Shao, L., et al. (2010). Derivatives of 3-(aminomethyl)pyridine as inhibitors of amine oxidases. Journal of Medicinal Chemistry. (Contextualizing the pharmacophore).

-

Organic Syntheses. (2023). Lithium Aluminum Hydride Reduction: General Procedures.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Isotopic Distribution of 3-(Aminomethyl)pyridine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development and scientific research, the use of stable isotope-labeled compounds has become indispensable. These molecules, in which one or more atoms have been replaced by a heavier isotope, serve as invaluable tools in quantitative bioanalysis, mechanistic studies, and as internal standards for mass spectrometry. 3-(Aminomethyl)pyridine-d4, a deuterated analog of 3-picolylamine, is one such compound with significant applications in drug discovery and development. Its utility is intrinsically linked to its precise molecular weight and, more critically, its isotopic distribution.

This technical guide provides a comprehensive overview of the core principles and practical methodologies for determining the molecular weight and isotopic distribution of 3-(Aminomethyl)pyridine-d4. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings of isotopic enrichment, present robust analytical protocols, and offer insights into the interpretation of mass spectrometry data, thereby providing a self-validating framework for the characterization of this and other deuterated compounds.

Core Concepts: Beyond a Single Molecular Weight

For isotopically labeled compounds like 3-(Aminomethyl)pyridine-d4, the concept of a single molecular weight is an oversimplification. Instead, we must consider a distribution of molecular masses, or isotopologues. Isotopologues are molecules that have the same chemical formula and structure, but differ in their isotopic composition. The synthesis of deuterated compounds is never a perfect process, meaning that complete incorporation of deuterium at every labeled position is not achieved. This results in a population of molecules with varying numbers of deuterium atoms.

The molecular formula of fully deuterated 3-(Aminomethyl)pyridine-d4 is C₆H₄D₄N₂. However, a commercially available sample will invariably contain a mixture of d₀, d₁, d₂, and d₃ species, alongside the desired d₄ isotopologue. The relative abundance of these isotopologues is a critical quality attribute of the material.

Isotopic Enrichment vs. Species Abundance

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a given labeled position within the molecule. For instance, an isotopic enrichment of 98% means that for any given labeled position, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.

-

Species Abundance: This represents the percentage of the total population of molecules that have a specific, complete isotopic composition.

A high isotopic enrichment at each of the four labeled positions does not translate to a correspondingly high species abundance of the d₄ isotopologue. The statistical nature of deuterium incorporation dictates the distribution of isotopologues, which can be predicted using binomial expansion.

Theoretical Molecular Weight and Isotopic Distribution

The theoretical molecular weight of 3-(Aminomethyl)pyridine-d4 is a weighted average based on the natural abundance of all isotopes of its constituent elements. However, for practical applications in mass spectrometry, the monoisotopic mass is of greater importance.

| Property | Value |

| Chemical Formula | C₆H₄D₄N₂ |

| Nominal Mass | 112 u |

| Average Molecular Weight | 112.17 g/mol |

| Monoisotopic Mass | 112.0939 u |

Assuming a typical isotopic enrichment of 98% for each of the four deuterium atoms, we can calculate the theoretical distribution of the major isotopologues. This distribution is crucial for interpreting mass spectrometry data and confirming the identity and quality of the material.

| Isotopologue | Mass (u) | Theoretical Abundance (%) |

| d₀ | 108.0688 | 0.0016 |

| d₁ | 109.0751 | 0.0384 |

| d₂ | 110.0814 | 0.3457 |

| d₃ | 111.0877 | 13.8298 |

| d₄ | 112.0939 | 85.7840 |

This table represents a theoretical distribution and the actual measured distribution can be influenced by the synthetic process.

Analytical Characterization by Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for determining the molecular weight and isotopic distribution of deuterated compounds due to its high sensitivity and mass resolution. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of 3-(Aminomethyl)pyridine-d4.

Logical Workflow for Isotopic Distribution Analysis

Experimental Protocol: LC-MS Analysis

The following is a detailed, step-by-step methodology for the analysis of 3-(Aminomethyl)pyridine-d4 using Liquid Chromatography-Mass Spectrometry.

1. Materials and Reagents:

-

3-(Aminomethyl)pyridine-d4 reference standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Calibrated micropipettes and sterile, low-binding microcentrifuge tubes

2. Sample Preparation:

-

Stock Solution Preparation: Accurately weigh a small amount of 3-(Aminomethyl)pyridine-d4 and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

3. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement and isotopic resolution.[1]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode over a mass range that includes the expected isotopologues (e.g., m/z 100-150).

4. Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of 3-(Aminomethyl)pyridine-d4.

-

Identify the monoisotopic peak of the d₄ isotopologue (m/z 113.1016 for [M+H]⁺).

-

Identify and integrate the peaks corresponding to the lower isotopologues (d₀, d₁, d₂, d₃).

-

Calculate the relative abundance of each isotopologue by normalizing the peak areas to the sum of all isotopologue peak areas.

-

Compare the experimentally determined isotopic distribution to the theoretical distribution to assess the isotopic purity of the sample.

Expected Mass Spectrum

A representative mass spectrum of 3-(Aminomethyl)pyridine-d4 will exhibit a characteristic isotopic cluster. The most abundant peak will correspond to the [M+H]⁺ ion of the d₄ isotopologue. The lower isotopologues will be visible as less intense peaks at lower m/z values, with their relative intensities reflecting the isotopic purity of the material.

Applications in Drug Development and Research

The precise characterization of 3-(Aminomethyl)pyridine-d4 is paramount for its effective use in various stages of drug development:

-

Metabolic Studies: Deuterium labeling can alter the metabolic profile of a drug candidate, often leading to a slower rate of metabolism. Understanding the isotopic distribution is crucial for accurately interpreting metabolic stability assays.

-

Pharmacokinetic (PK) Studies: Deuterated compounds are frequently used as internal standards in LC-MS-based PK studies. A well-characterized internal standard is essential for the accurate quantification of the non-labeled drug in biological matrices.

-

Quantitative Bioanalysis: In quantitative "gold standard" methods like isotope dilution mass spectrometry, the isotopic purity of the labeled standard directly impacts the accuracy of the final concentration measurement.

Conclusion

The determination of the molecular weight and isotopic distribution of 3-(Aminomethyl)pyridine-d4 is a critical aspect of its quality control and effective application in research and drug development. This guide has outlined the fundamental principles governing isotopic distribution and provided a detailed, field-proven protocol for its characterization by LC-MS. By adhering to these methodologies, researchers and scientists can ensure the scientific integrity of their studies and the reliability of their data. The synthesis of technical accuracy and practical insights presented herein provides a self-validating framework for the comprehensive analysis of this and other deuterated compounds, ultimately contributing to the advancement of pharmaceutical sciences.

References

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

Sources

Whitepaper: Structural Elucidation of 3-(Aminomethyl)pyridine-2,4,5,6-d4 via Multinuclear and Multidimensional NMR Spectroscopy

An in-depth technical guide by a Senior Application Scientist.

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 3-(Aminomethyl)pyridine-2,4,5,6-d4, a selectively deuterated isotopologue of a key pyridine building block. The strategic incorporation of deuterium simplifies proton spectra and introduces unique, predictable effects in the carbon spectra, which are invaluable for unambiguous structural verification. This document details the theoretical underpinnings, optimized experimental protocols, and in-depth interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds and require rigorous analytical characterization.

Introduction and Scientific Rationale

3-(Aminomethyl)pyridine is a versatile bifunctional molecule widely used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Isotopic labeling, specifically the replacement of hydrogen with its heavy isotope deuterium (²H or D), is a powerful technique employed for several advanced applications:

-

Mechanistic Studies: Tracking the fate of specific atoms through complex reaction pathways.

-

Metabolic Profiling: Following the metabolic fate of a drug candidate in vivo.

-

Spectral Simplification: Reducing the complexity of ¹H NMR spectra by eliminating signals and spin-spin coupling from labeled positions.

The analysis of 3-(Aminomethyl)pyridine-2,4,5,6-d4 serves as an exemplary case for understanding the profound and predictable effects of deuteration on NMR spectra. This guide explains the causality behind the observed spectral phenomena, providing a robust methodology for the characterization of such molecules.

Core Principles: The Influence of Deuterium in NMR

To interpret the spectra of 3-(Aminomethyl)pyridine-2,4,5,6-d4, it is crucial to understand how replacing a spin-½ proton (¹H) with a spin-1 deuteron (²H) alters the NMR experiment.

-

¹H NMR Spectroscopy: The most direct effect is the disappearance of signals corresponding to the substituted protons. Since the pyridine ring protons at positions 2, 4, 5, and 6 have been replaced by deuterium, their characteristic resonances in the aromatic region will be absent from the ¹H spectrum. This is because deuterium resonates at a completely different frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer) and is not detected in a standard proton experiment.[1]

-

¹³C NMR Spectroscopy: Deuteration has three primary effects on the attached and nearby carbon atoms:

-

¹J(C,D) Coupling: A carbon directly bonded to a deuteron (a "deuterated carbon") will have its signal split into a multiplet. According to the spin-spin coupling rule (2nI+1), where n=1 deuteron and I=1 is the spin of deuterium, the carbon signal splits into a 1:1:1 triplet.[2][3]

-

Loss of Nuclear Overhauser Effect (NOE): In standard proton-decoupled ¹³C NMR, the saturation of protons transfers energy to nearby carbons, enhancing their signal intensity. For deuterated carbons, this effect is nearly absent, causing their signals to be significantly less intense than protonated carbons.[2]

-

Increased Relaxation Time (T₁): The primary relaxation pathway for protonated carbons is dipolar relaxation with the attached protons. This pathway is much less efficient for deuterium, leading to a much longer T₁ relaxation time for deuterated carbons.[2] This can cause signal saturation and further intensity reduction if short relaxation delays are used.

-

Isotope Shift: The heavier deuterium isotope causes a slight change in the vibrational energy levels of the C-D bond compared to the C-H bond, resulting in a small, characteristic upfield shift (typically 0.2-1.5 ppm) for the deuterated carbon.[4][5]

-

Experimental Design and Methodology

A self-validating protocol requires meticulous attention to sample preparation and parameter selection.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 15-25 mg of 3-(Aminomethyl)pyridine-2,4,5,6-d4 for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7]

-

Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is an excellent choice as it is polar, aprotic, and will not exchange with the -NH₂ protons, allowing for their observation. Chloroform-d (CDCl₃) is an alternative, though proton exchange can sometimes broaden the -NH₂ signal.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[6][8][9]

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

Homogenization: Cap the NMR tube and gently invert several times to ensure a homogeneous solution, which is critical for proper magnetic field shimming.[10]

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz spectrometer and should be adjusted accordingly for other field strengths.

| Parameter | ¹H NMR | ¹³C NMR (Proton Decoupled) | Rationale |

| Pulse Program | Standard 1D (zg30/zg) | Standard 1D with decoupling (zgpg30) | Standard sequences for routine acquisition.[11] |

| Pulse Angle | 30-45° | 30° | A smaller pulse angle ensures faster relaxation and is better for quantification if needed, balancing signal with relaxation time.[11][12] |

| Spectral Width | ~12 ppm (0-12 ppm) | ~220 ppm (0-220 ppm) | Covers the expected chemical shift ranges for organic molecules.[13] |

| Acquisition Time (AQ) | 3-4 s | 1.0-2.0 s | Ensures adequate digital resolution for sharp peaks.[12][14] |

| Relaxation Delay (D1) | 2-5 s | 5-10 s | A longer delay for ¹³C is crucial to allow the deuterated carbons with long T₁ values to relax and be observed.[2] |

| Number of Scans (NS) | 16-64 | 1024-4096 | More scans are needed for ¹³C due to its low natural abundance and the reduced intensity of deuterated signals.[15] |

Spectral Analysis and Data Interpretation

Molecular Structure and Atom Numbering

For clarity, the following atom numbering scheme will be used throughout the analysis.

Caption: Atom numbering for 3-(Aminomethyl)pyridine-2,4,5,6-d4.

¹H NMR Spectrum: Predicted Analysis

The ¹H NMR spectrum is dramatically simplified. Only signals from the aminomethyl group (-CH₂- and -NH₂) are expected.

-

-CH₂- (Methylene Protons): Based on data for the parent compound, these protons are expected to appear as a singlet around δ 3.8-3.9 ppm .[16] The signal is a singlet because there are no adjacent protons to couple with on the deuterated ring. Coupling to the -NH₂ protons may or may not be observed, as amine protons often undergo rapid chemical exchange, which averages the coupling to zero.

-

-NH₂- (Amine Protons): This signal is expected to appear as a broad singlet around δ 1.5-2.5 ppm . Its chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange rates. The integration of the -CH₂- signal to the -NH₂- signal should yield a 2:2 (or 1:1) ratio.

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum will show signals for all six unique carbon atoms, but with distinct differences in their appearance.

-

Protonated Carbons (C3 and C7):

-

C3: This quaternary pyridine carbon is expected to appear as a sharp, low-intensity singlet. Its chemical shift will be influenced by the attached nitrogen and the aminomethyl group.

-

C7 (-CH₂-): This methylene carbon will appear as a sharp, intense singlet around δ 40-45 ppm .[17]

-

-

Deuterated Carbons (C2, C4, C5, C6):

-

These four carbons are each directly attached to one deuterium atom. Therefore, each signal is predicted to be a 1:1:1 triplet due to one-bond C-D coupling.

-

The signals will be of very low intensity due to the combined effects of splitting, long T₁ relaxation times, and the absence of NOE.[2]

-

Their chemical shifts will be slightly upfield compared to their non-deuterated counterparts. Based on pyridine data, C2/C6 are expected near δ 149 ppm , C4 near δ 135 ppm , and C5 near δ 123 ppm .[18]

-

Summary of Predicted NMR Data

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity |

| C2-D | Absent | - | ~149 | Triplet (low intensity) |

| C3 | - | - | ~135-140 | Singlet (quaternary) |

| C4-D | Absent | - | ~135 | Triplet (low intensity) |

| C5-D | Absent | - | ~123 | Triplet (low intensity) |

| C6-D | Absent | - | ~149 | Triplet (low intensity) |

| C7 (-CH₂) | ~3.85 | Singlet | ~42 | Singlet |

| N8 (-NH₂) | ~2.0 (variable) | Broad Singlet | - | - |

Confirmation with 2D NMR Spectroscopy

Two-dimensional NMR experiments provide definitive proof of atomic connectivity, validating the assignments made from 1D spectra.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other.[19][20] In this specific molecule, a cross-peak would only be observed between the -CH₂- and -NH₂ protons if their chemical exchange is slow enough to allow for observable J-coupling. In many cases, no cross-peak is seen, which is also informative.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbon atom they are attached to, providing an unambiguous C-H connection.[19][21][22] For 3-(Aminomethyl)pyridine-2,4,5,6-d4, a single cross-peak is expected:

-

Correlation: A contour peak will appear at the coordinates corresponding to the ¹H chemical shift of the -CH₂- protons (~3.85 ppm) on the F2 (proton) axis and the ¹³C chemical shift of the C7 carbon (~42 ppm) on the F1 (carbon) axis. This definitively confirms the assignment of the only C-H bond in the molecule.

Integrated Workflow for Analysis

The logical flow for a complete and rigorous analysis is visualized below.

Caption: Workflow for the NMR analysis of deuterated compounds.

Conclusion

The NMR analysis of 3-(Aminomethyl)pyridine-2,4,5,6-d4 is a powerful demonstration of the utility of selective deuteration in structural elucidation. The ¹H spectrum is simplified to only two signals, immediately confirming the successful labeling of the pyridine ring. The ¹³C spectrum provides a wealth of information, where the characteristic 1:1:1 triplets and low signal intensities of the deuterated carbons serve as definitive markers for the sites of isotopic substitution. When combined with 2D correlation experiments like HSQC, this multi-faceted approach allows for the complete and unambiguous verification of the molecule's structure and isotopic purity, adhering to the highest standards of scientific rigor required in modern chemical research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Limbach, H. H., Klein, O., Shenderovich, I. G., Buntkowsky, G., Golubev, N. S., & Denisov, G. S. (2000). Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. Journal of the American Chemical Society, 122(49), 12089-12096.

-

Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

- Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Supplement 1), S37-S42.

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

- Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 1-38). Royal Society of Chemistry.

- Shenderovich, I. G., Limbach, H. H., Smirnov, S. N., Tolstoy, P. M., & Denisov, G. S. (2002). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Physical Chemistry Chemical Physics, 4(22), 5488-5502.

-

Wikipedia contributors. (2023, December 1). Deuterium NMR. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

- Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2007). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 12(5), 1046-1056.

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2008). Finding "Lost" Deuterated 13C Signals. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 21). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

-

Boston University, Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

Studylib. (n.d.). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. Retrieved from [Link]

-

University of Notre Dame, Department of Chemistry & Biochemistry. (2021). Common NMR experiments and the time it takes to run them. Retrieved from [Link]

- Galić, N., Kovačević, M., & Džolić, Z. (2007). Deuterium Isotope Effects in 13C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone.

- Gzella, A., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Scientific Reports, 11, 23594.

-

Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

OChemPal. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents [Table]. In Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 2. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. sites.bu.edu [sites.bu.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. chem.as.uky.edu [chem.as.uky.edu]

- 16. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. nmr.oxinst.com [nmr.oxinst.com]

- 21. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 22. m.youtube.com [m.youtube.com]

Physicochemical Stability of 3-(Aminomethyl)pyridine-d4 in Solution: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the physicochemical stability of 3-(Aminomethyl)pyridine-d4 in solution. 3-(Aminomethyl)pyridine serves as a critical structural motif in numerous pharmaceutical and agricultural compounds. Its deuterated isotopologue, 3-(Aminomethyl)pyridine-d4, is of significant interest for its potential to modulate metabolic fate through the kinetic isotope effect, thereby enhancing pharmacokinetic profiles. Understanding the intrinsic stability of this molecule is a prerequisite for its successful application in drug development. This document details the underlying principles of stability, outlines potential degradation pathways, and provides robust, step-by-step protocols for conducting forced degradation studies in accordance with international regulatory standards. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, chemists, and formulation scientists.

Introduction: The Strategic Role of Deuteration and Stability Assessment

3-(Aminomethyl)pyridine is a versatile primary amine and pyridine derivative used as a key intermediate in the synthesis of various active compounds.[1] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, to create 3-(Aminomethyl)pyridine-d4, represents a sophisticated approach in modern medicinal chemistry.[2] The core principle behind this is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of these bonds, often a rate-limiting step in drug metabolism.[3][4] This can lead to significant improvements in a drug candidate's profile, including:

-

Increased Metabolic Stability: Slower breakdown by metabolic enzymes.[]

-

Prolonged Half-life (t½): The drug remains in the system for a longer duration.[3]

-

Enhanced Systemic Exposure (AUC): A higher concentration of the drug is available to exert its therapeutic effect.[3]

-

Reduced Toxic Metabolites: Slower formation of potentially harmful byproducts.[4]

However, before the in vivo advantages of a deuterated compound can be realized, its fundamental physicochemical stability must be rigorously characterized. Stability testing is a non-negotiable component of drug development, providing critical data on how a substance's quality changes over time under the influence of environmental factors such as pH, temperature, light, and oxygen.[6][7] This guide provides the scientific rationale and actionable protocols to thoroughly assess the stability of 3-(Aminomethyl)pyridine-d4 in solution.

Physicochemical Profile and Predicted Liabilities

The non-deuterated parent compound, 3-(Aminomethyl)pyridine, is a colorless to light yellow liquid soluble in alcohols and chloroform but also freely soluble in water.[1][8] It is known to be air-sensitive and possesses strong alkalinity due to its amino and pyridine functional groups.[1] While deuteration does not significantly alter bulk properties like solubility or pKa, the increased strength of the C-D bonds can influence its degradation kinetics under certain stress conditions.

Based on its chemical structure, the primary anticipated degradation pathways for 3-(Aminomethyl)pyridine-d4 are:

-

Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, forming the corresponding N-oxide.[9] The primary amine of the aminomethyl group is also a potential site for oxidative degradation.[10]

-

Photodegradation: Aromatic nitrogen heterocycles are often photoreactive and can degrade upon exposure to UV or visible light, leading to complex reaction pathways.[11]

-

pH-Dependent Degradation: While generally stable against hydrolysis, extreme pH conditions can catalyze degradation, particularly in the presence of other stressors like heat or light. The ionization state of the molecule, governed by its pKa, will influence its reactivity.[12]

The following diagram illustrates the general workflow for a comprehensive stability assessment.

Caption: Experimental workflow for stability assessment.

Experimental Protocols for Stability Assessment

The following protocols are designed to adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[13][14]

Prerequisite: Stability-Indicating Analytical Method

Before initiating stability studies, a validated stability-indicating analytical method is required. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products without interference. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable.[15][16]

Table 1: Example HPLC Method Parameters

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Rationale: A C18 column provides good retention for polar and non-polar compounds. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. A gradient elution is crucial to separate the parent compound from potentially more or less polar degradation products formed during stress testing.[15]

Protocol for Forced Degradation Studies

These studies intentionally stress the molecule to generate degradation products, which helps validate the analytical method's specificity and provides insight into the degradation pathways.[17][18]

Materials:

-

3-(Aminomethyl)pyridine-d4

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

pH meter

-

Forced degradation chamber (temperature/humidity controlled)

-

ICH-compliant photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 3-(Aminomethyl)pyridine-d4 at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Condition Setup: For each condition below, prepare a test solution by diluting the stock solution to a final concentration of ~0.1 mg/mL. Store all samples in sealed, clear glass vials unless protection from light is required.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60 °C for 24 hours.

-

Neutral Hydrolysis: Use HPLC-grade water. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the test solution at 80 °C, protected from light, for 48 hours. Also, test the solid compound under the same conditions.

-

Photostability: Expose the test solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19] Concurrently, run a "dark control" sample wrapped in aluminum foil under the same temperature conditions.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before dilution.

-

Dilute the samples to a target concentration suitable for the HPLC method (e.g., 10 µg/mL).

-

Analyze all samples, including a non-degraded control, using the validated stability-indicating HPLC method.

-

Data Analysis and Interpretation

The primary goal is to quantify the loss of the parent compound and identify the formation of degradation products.

-

Quantification: Calculate the percentage of remaining 3-(Aminomethyl)pyridine-d4 against the initial (time zero) concentration. A degradation of 5-20% is generally considered sufficient for validating the analytical method.[17]

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. This confirms that all major degradation products are being detected.

-

Degradant Identification: For significant degradation peaks, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, which allows for structural elucidation.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products (% Area) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 24 h | 98.5 | RRT 0.8 (0.9%), RRT 1.2 (0.4%) | 99.8 |

| 0.1 M NaOH, 60 °C | 24 h | 99.1 | RRT 0.7 (0.6%) | 99.7 |

| 3% H₂O₂, RT | 24 h | 85.2 | RRT 1.5 (13.5%) | 98.7 |

| Heat (Solution), 80 °C | 48 h | 96.8 | RRT 0.8 (1.5%), RRT 1.1 (1.2%) | 99.5 |

| Photostability (ICH Light) | - | 91.3 | RRT 0.9 (4.1%), RRT 1.3 (3.8%) | 99.2 |

| Dark Control | - | 99.6 | RRT 0.9 (0.2%) | 99.8 |

RRT = Relative Retention Time

Based on hypothetical data, the most significant degradation pathway appears to be oxidation, as evidenced by the substantial degradation in the presence of H₂O₂. The formation of a product at RRT 1.5 would warrant structural investigation via LC-MS. A plausible hypothesis for this degradant is the N-oxide of 3-(Aminomethyl)pyridine-d4.

Caption: Potential oxidation of the pyridine nitrogen.

Conclusion and Best Practices

A thorough understanding of the physicochemical stability of 3-(Aminomethyl)pyridine-d4 is essential for its advancement as a tool in drug discovery and development. The forced degradation studies outlined in this guide provide a systematic and robust methodology to identify intrinsic molecular liabilities.

Key Takeaways for Researchers:

-

Prioritize Method Development: A validated, stability-indicating analytical method is the foundation of any reliable stability study.

-

Systematic Stressing: Employ a range of stress conditions (pH, oxidation, heat, light) as recommended by ICH guidelines to ensure all likely degradation pathways are explored.[6][20]

-

Control is Critical: Always include control samples (time zero, dark controls) to ensure that observed degradation is due to the applied stress and not other factors.

-

Beyond Quantification: Aim not just to quantify degradation but to identify major degradants using techniques like LC-MS. This knowledge is invaluable for process chemistry and formulation development.

By adhering to these principles, scientists can build a comprehensive stability profile for 3-(Aminomethyl)pyridine-d4, de-risking its development and paving the way for its successful application in creating safer and more effective medicines.

References

-

ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [6]

-

What is 3-(Aminomethyl)pyridine and its Applications? - FAQ. Guidechem. [1]

-

A Study on Deuterium: An Isotope of Hydrogen for Drug Development. IJPPR. [2]

-

3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook. [8]

-

A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review. [7]

-

Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences. []

-

ICH guidelines for stability studies 1. Slideshare. [20]

-

An in-depth guide to the role of deuterium labeling in pharmacokinetic studies. BenchChem. [3]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [4]

-

Pyridine - Reactions. Wikipedia. [9]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [15]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [17]

-

A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. BenchChem. [16]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research. [18]

-

Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. ResearchGate. [11]

-

What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. [10]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [14]

-

pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. PubMed. [12]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [19]

Sources

- 1. guidechem.com [guidechem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. upm-inc.com [upm-inc.com]

- 8. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. snscourseware.org [snscourseware.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. longdom.org [longdom.org]

- 19. database.ich.org [database.ich.org]

- 20. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

Technical Guide: Safety, Handling, and Validation of 3-(Aminomethyl)pyridine-2,4,5,6-d4

This guide serves as a technical whitepaper for the safe handling, storage, and analytical validation of 3-(Aminomethyl)pyridine-2,4,5,6-d4 (CAS: 1020719-00-9). It is designed for researchers utilizing this stable isotope as an Internal Standard (IS) in bioanalytical assays (LC-MS/MS) or metabolic stability studies.

Executive Summary & Chemical Identity

3-(Aminomethyl)pyridine-2,4,5,6-d4 (also known as 3-Picolylamine-d4 ) is a deuterated isotopologue of 3-picolylamine. It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry to normalize matrix effects and recovery variations during the quantification of pyridine-based drugs or metabolites.

Unlike its non-deuterated parent, the d4-variant represents a significant financial investment and a critical analytical control. Degradation or isotopic dilution (H/D exchange) directly compromises assay accuracy. Therefore, handling protocols must prioritize exclusion of atmospheric moisture/CO₂ and isotopic integrity .

Chemical Specifications

| Property | Data |

| Chemical Name | 3-(Aminomethyl)pyridine-2,4,5,6-d4 |

| CAS Number | 1020719-00-9 |

| Synonyms | 3-Picolylamine-d4; Pyridin-3-ylmethanamine-d4 |

| Molecular Formula | C₆H₄D₄N₂ |

| Molecular Weight | 112.17 g/mol (Parent: 108.14 g/mol ) |

| Appearance | Clear to light yellow liquid |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Solubility | Soluble in water, methanol, DMSO, chloroform |

Hazard Identification & Risk Assessment

While the deuterated form shares the toxicological profile of the parent compound (CAS 3731-52-0), the risk assessment must account for the high concentration typically used in stock solution preparation.

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): The primary amine functionality (

) is highly basic ( -

Serious Eye Damage (Category 1): Risk of permanent corneal opacification.

-

Acute Toxicity (Oral/Dermal - Category 4): Harmful if swallowed or absorbed through skin.[1][2]

The "Why" Behind the Hazard

The corrosivity stems from the nucleophilic nature of the primary amine. In physiological pH, the unprotonated amine attacks cellular membranes. Furthermore, pyridines can undergo metabolic activation (N-oxidation), potentially leading to reactive intermediates, though the acute risk is primarily caustic burns.

Strategic Handling & Storage Protocols

Objective: Prevent chemical degradation (oxidation/carbamate formation) and physical loss.

A. The "Carbamate Threat"

Primary amines react rapidly with atmospheric

-

Impact: This reaction alters the molecular weight and retention time, leading to "ghost peaks" in LC-MS and loss of IS concentration accuracy.

-

Solution: All handling must occur under an inert atmosphere (Nitrogen or Argon).

B. Storage Workflow

-

Long-Term: Store neat material at -20°C under Argon. The kinetic isotope effect (KIE) stabilizes the C-D bonds, but the amine group remains vulnerable to oxidation.

-

Short-Term (Working Stocks): Dissolve in degassed methanol or DMSO. Solutions are more stable than the neat liquid if kept sealed.

C. Handling Protocol (Step-by-Step)

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, causing immediate hydrolysis/contamination.

-

Inert Transfer:

-

If available, use a Glovebox .

-

Alternatively, use Schlenk line techniques : Purge the receiving vial with

. Use a gas-tight syringe to withdraw the liquid through a septum.

-

-

Aliquoting: Do not return unused material to the original stock vial. Aliquot into single-use amber glass vials with PTFE-lined caps.

Visualization: Handling Logic

Caption: Logical workflow for handling hygroscopic deuterated amines to prevent carbamate formation.

Analytical Validation (Self-Validating System)

Before using the material in a critical assay, you must validate its isotopic purity and chemical integrity.

Validation Experiment 1: -NMR Verification

-

Objective: Confirm d4-labeling and absence of ring protons.

-

Method: Dissolve ~5 mg in

or -

Expected Result:

- 8.4 - 7.0 ppm (Aromatic Region): Should be SILENT (No peaks). Any signal here indicates non-deuterated impurity (H0, d1, d2, d3).

-

~3.8 ppm (Singlet, 2H): Corresponds to the

-

~1.5 ppm (Broad, 2H): Corresponds to

Validation Experiment 2: LC-MS Isotopic Distribution

-

Objective: Quantify the contribution of unlabeled (M+0) species.

-

Method: Infuse 100 ng/mL solution into MS (ESI+).

-

Criteria:

-

Major Peak:

(approx). -

Contaminant Peak:

(Parent). -

Acceptance: Parent contribution must be

to prevent interference with the analyte signal.

-

Visualization: Validation Decision Tree

Caption: Decision tree for validating isotopic purity prior to bioanalytical use.

Emergency Response Protocols

In the event of exposure, rapid neutralization and dilution are critical.

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Irrigate immediately for 15+ mins. Lift eyelids. | Alkaline burns penetrate rapidly; immediate dilution reduces pH and prevents corneal protein denaturation. |

| Skin Contact | Wash with soap/water .[2] Do NOT use vinegar. | Neutralizing acid (vinegar) on an amine burn can generate exothermic heat, worsening tissue damage. Water dilution is safer. |

| Spill | Absorb with vermiculite or sand. | Do not use sawdust (combustible with some amines). Ventilate area to disperse amine vapors. |

References

-

Thermo Fisher Scientific. (2025).[1][3][2] Safety Data Sheet: 3-(Aminomethyl)pyridine. Retrieved from

-

US Biological. (n.d.).[4] 3-(Aminomethyl)pyridine-2,4,5,6-d4 Data Sheet. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 3-Picolylamine (CAS 3731-52-0).[5][1][2][6][7] Retrieved from

-

BOC Sciences. (2021). Deuteration of Amines and Amides Based on DCL. Retrieved from

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-Picolylamine. Retrieved from [5]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. 3-Picolylamine = 99 3731-52-0 [sigmaaldrich.com]

- 6. 3-Picolylamine | CAS 3731-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-吡啶甲基胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

The Deuterated Picolylamine Toolkit: A Technical Guide for Researchers and Drug Developers

Foreword: The Subtle Power of a Neutron

In the vast landscape of chemical synthesis and drug discovery, the substitution of a single proton with a deuteron—a seemingly minor alteration—can unlock profound advantages. This technical guide delves into the world of deuterated picolylamines, a class of compounds poised to offer significant benefits across various scientific disciplines. From enhancing the metabolic stability of pharmaceuticals to providing exquisitely sensitive internal standards for mass spectrometry, the strategic incorporation of deuterium into the picolylamine scaffold is a powerful tool in the modern chemist's arsenal. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical, field-proven insights into the synthesis and application of these valuable molecules.

I. The Synthetic Challenge: Accessing Deuterated Picolylamines

The utility of deuterated picolylamines is predicated on their efficient and selective synthesis. While general methods for deuterating amines and pyridine derivatives are established, achieving high isotopic purity and regioselectivity in picolylamines requires careful consideration of the starting materials and reaction conditions.

A. Synthesis of Deuterated 2-Picolylamine

A documented method for the synthesis of 2-picolylamine-d6 provides a clear pathway for obtaining this specific isotopologue. The synthesis involves a multi-step process that leverages commercially available deuterated reagents to build the final molecule with a high degree of deuterium incorporation.

Experimental Protocol: Synthesis of 2-Picolylamine-d6

-

Step 1: Deuteration of 2-Picoline. 2-Picoline is subjected to H-D exchange using D₂O and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperature and pressure. This step targets the methyl protons and the aromatic protons of the pyridine ring.

-

Step 2: Halogenation of the Methyl Group. The deuterated 2-picoline is then selectively halogenated at the methyl position, for example, using N-bromosuccinimide (NBS) under radical initiation, to form 2-(bromomethyl)pyridine-d5.

-

Step 3: Azide Formation. The brominated intermediate is reacted with sodium azide to introduce the nitrogen functionality, yielding 2-(azidomethyl)pyridine-d5.

-

Step 4: Reduction to the Amine. Finally, the azide is reduced to the primary amine using a suitable reducing agent, such as lithium aluminum deuteride (LiAlD₄), to afford 2-picolylamine-d6.

Key Considerations:

-

Catalyst Choice: The choice of catalyst in the initial H-D exchange step is crucial for achieving high levels of deuteration without compromising the integrity of the pyridine ring.

-

Reaction Monitoring: Each step should be carefully monitored by techniques such as NMR spectroscopy and mass spectrometry to ensure complete conversion and to quantify the isotopic purity of the intermediates and the final product.

B. Proposed Synthetic Routes for Deuterated 3- and 4-Picolylamine

While specific literature detailing the synthesis of deuterated 3- and 4-picolylamine is less readily available, established methods for the deuteration of pyridine derivatives can be adapted.

Proposed Protocol for 3- and 4-Picolylamine-d6:

-

Starting Material: 3- or 4-cyanopyridine.

-

Step 1: Catalytic H-D Exchange. The pyridine ring of 3- or 4-cyanopyridine can be deuterated using a heterogeneous catalyst like Pd/C in the presence of D₂O. This approach favors deuteration at the positions ortho and para to the nitrogen atom.

-

Step 2: Reduction of the Nitrile. The deuterated cyanopyridine can then be reduced to the corresponding picolylamine. The use of a deuterated reducing agent, such as LiAlD₄, will introduce deuterium at the aminomethyl group.

Causality Behind Experimental Choices: The choice of a cyanopyridine as the starting material is strategic. The cyano group is a versatile handle that can be readily converted to the aminomethyl group. Furthermore, its electron-withdrawing nature can influence the regioselectivity of the initial H-D exchange on the pyridine ring.

Visualizing the Synthetic Pathways:

Caption: Synthetic routes for deuterated picolylamines.

II. Applications in Medicinal Chemistry: The Deuterium Switch

The substitution of hydrogen with deuterium at strategic positions in a drug molecule, often referred to as the "deuterium switch," can significantly enhance its pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes, such as cytochrome P450s, compared to the carbon-hydrogen (C-H) bond.

For picolylamine-containing drug candidates, deuteration can offer several advantages:

-

Increased Metabolic Stability: By replacing hydrogens at known sites of metabolism with deuterium, the rate of drug breakdown can be reduced, leading to a longer half-life and sustained therapeutic effect.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. Deuteration can shunt metabolism away from these pathways, improving the safety profile of the drug.

-

Improved Bioavailability: By decreasing first-pass metabolism in the liver, a higher proportion of the administered dose can reach systemic circulation, enhancing bioavailability.

Hypothetical Case Study: Deuteration of a Picolylamine-Based Kinase Inhibitor

Consider a hypothetical kinase inhibitor where the picolylamine moiety is susceptible to N-dealkylation or oxidation of the pyridine ring.

| Parameter | Non-Deuterated Compound | Deuterated Compound (Proposed) |

| In vitro half-life (microsomes) | 15 min | > 60 min |

| In vivo half-life (rodent) | 2 hours | 8 hours |

| Bioavailability | 20% | 60% |

Logical Framework for Deuteration in Drug Design:

Caption: Workflow for deuterium-based drug optimization.

III. The Gold Standard: Deuterated Picolylamines as Internal Standards in Mass Spectrometry

In quantitative analysis using mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision. Deuterated picolylamines are ideal internal standards for the quantification of their non-deuterated analogs for several reasons:

-

Co-elution: The deuterated and non-deuterated

An In-depth Technical Guide to the Solubility Profile of 3-(Aminomethyl)pyridine-2,4,5,6-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For isotopically labeled compounds such as 3-(Aminomethyl)pyridine-2,4,5,6-d4, which are essential tools in metabolic studies and pharmacokinetic analysis, a comprehensive understanding of their solubility profile is paramount. This guide provides a robust theoretical framework and practical, step-by-step experimental protocols for determining the solubility of 3-(Aminomethyl)pyridine-2,4,5,6-d4 in a range of organic solvents. By integrating principles of physicochemical properties, solvent-solute interactions, and established analytical methodologies, this document serves as a vital resource for scientists aiming to optimize formulation, analytical method development, and preclinical evaluation.

Introduction: The Critical Role of Solubility in Drug Development

3-(Aminomethyl)pyridine is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its deuterated analog, 3-(Aminomethyl)pyridine-2,4,5,6-d4, is of particular interest in drug discovery. The substitution of hydrogen with deuterium can alter a drug's metabolic profile, often leading to an improved pharmacokinetic profile, a phenomenon known as the Kinetic Isotope Effect (KIE).[][3] This modification can enhance a drug's half-life and reduce toxic metabolites.[]

Before any deuterated compound can be effectively utilized in in vitro or in vivo studies, its solubility must be thoroughly characterized. Solubility dictates the choice of vehicle for formulation, influences absorption, and is a key parameter for developing robust analytical methods. A poor understanding of solubility can lead to unreliable experimental results and significant delays in the drug development pipeline.[4]

This guide will delve into the theoretical underpinnings of solubility, predict the solubility behavior of 3-(Aminomethyl)pyridine-2,4,5,6-d4 based on its molecular structure, and provide a detailed, field-proven protocol for its experimental determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent to form a saturated solution at a specific temperature. This process is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" is the guiding principle, where substances with similar polarities and intermolecular forces tend to be miscible.

Physicochemical Properties of the Solute

To predict the solubility of 3-(Aminomethyl)pyridine-2,4,5,6-d4, we first examine the properties of its non-deuterated parent compound, 3-(Aminomethyl)pyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [5] |

| Molecular Weight | 108.14 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Melting Point | -21 °C (lit.) | [9] |

| Boiling Point | 73-74 °C @ 1 mmHg (lit.) | [9] |

| Density | 1.062 g/mL at 25 °C (lit.) | [9] |

| pKa | 8.34 ± 0.29 (Predicted) | [7] |

| XLogP3 | -0.3 | [6] |

The structure of 3-(Aminomethyl)pyridine features a polar pyridine ring and a primary amine group. The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond acceptors, while the N-H protons of the amino group are hydrogen bond donors. The negative XLogP3 value indicates a hydrophilic nature.[6] This molecular architecture suggests a high affinity for polar solvents.

The Role of the Solvent

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., DMSO, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) have low dielectric constants and cannot engage in significant hydrogen bonding.

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium is a subtle structural change that typically has a minor, though sometimes measurable, effect on physicochemical properties like solubility.[3] Deuterium forms slightly stronger covalent bonds (C-D vs. C-H) and can influence intermolecular interactions such as hydrogen bonding and van der Waals forces.[10][11] In some cases, deuteration has been shown to increase the solubility of a compound.[10] For 3-(Aminomethyl)pyridine-2,4,5,6-d4, the deuteration occurs on the aromatic pyridine ring, which may subtly alter its polarity and interactions with solvents. However, for practical purposes, the solubility profile of the deuterated compound is expected to closely mirror that of the parent compound.

Qualitative Solubility Prediction

Based on the solute's structure and the principles of "like dissolves like," we can predict its general solubility:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and water, due to strong hydrogen bonding interactions.

-

Moderate to High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds.

-

Low to Insoluble: Expected in nonpolar solvents like hexane and toluene, where the polar interactions of the solute cannot be overcome by the weak van der Waals forces of the solvent.

Existing data for the parent compound confirms it is freely soluble in water and soluble in methanol, chloroform, and ethyl acetate.[1][7]

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and is recommended by regulatory bodies like the OECD.[12][13]

Causality Behind Experimental Choices

-

Why the Shake-Flask Method? This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reproducible measure of solubility.[12] It is preferred over kinetic methods, which can overestimate solubility, especially for compounds that form supersaturated solutions.[14]

-

Why 24-48 Hours Incubation? Reaching equilibrium is not instantaneous. A sufficient incubation period (24-48 hours is standard) with constant agitation ensures the dissolution process has completed.[13][15]

-

Why Temperature Control? Solubility is temperature-dependent. Conducting the experiment at a controlled temperature (e.g., 25 °C or 37 °C) is crucial for data consistency and relevance to physiological conditions.[16]

-

Why HPLC-UV for Quantification? High-Performance Liquid Chromatography with UV detection is a robust, sensitive, and specific method for quantifying the concentration of the dissolved analyte. The pyridine ring in the molecule provides a strong UV chromophore, making this technique ideal.[17]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: a. Accurately weigh a known amount of 3-(Aminomethyl)pyridine-2,4,5,6-d4 and dissolve it in the chosen mobile phase to prepare a stock solution (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL). c. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation and Equilibration: a. For each organic solvent to be tested, add an excess amount of 3-(Aminomethyl)pyridine-2,4,5,6-d4 to a glass vial. "Excess" means enough solid remains visible after the equilibration period.[15] b. Pipette a precise volume of the solvent (e.g., 2 mL) into each vial. c. Seal the vials securely to prevent solvent evaporation. d. Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C ± 1 °C). e. Agitate the samples for 24 to 48 hours.[14]

-

Sample Processing and Analysis: a. After incubation, remove the vials and allow the undissolved solid to sediment for approximately 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all particulate matter.[15] d. Dilute the filtered sample with the mobile phase to ensure the concentration falls within the range of the calibration curve. e. Inject the diluted sample into the HPLC-UV system.

-

Data Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Predicted and Experimental Solubility Data Table

| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Solubility at 25°C (mg/mL) |

| Polar Protic | |||

| Methanol | Polar Protic | High | [To be determined experimentally] |

| Ethanol | Polar Protic | High | [To be determined experimentally] |

| Isopropanol | Polar Protic | High | [To be determined experimentally] |

| Water | Polar Protic | High | [To be determined experimentally] |

| Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | Moderate | [To be determined experimentally] |

| Acetone | Polar Aprotic | Moderate | [To be determined experimentally] |